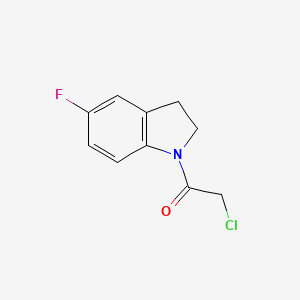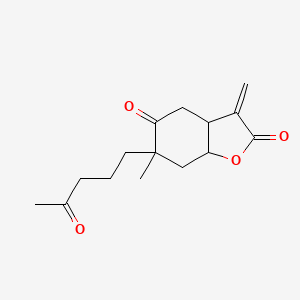
Umbellifolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Umbellifolide belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Umbellifolide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, umbellifolide is primarily located in the cytoplasm. Outside of the human body, umbellifolide can be found in herbs and spices and tea. This makes umbellifolide a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Structural and Conformational Insights
- Umbellifolide, a 4,5-secoeudesmane derivative found in nature, exhibits a unique structure and conformation as determined through X-ray analysis and physical methods. It exists in both solution and solid state as a θ= 60° boat cyclohexanone rotamer. The exo-methylene γ-lactone group, which is cis-closed at C(8), is almost planar (Appendino et al., 1984).
Synthesis from Natural Sources
- Umbellifolide has been successfully synthesized from natural eudesmane derivatives, which were initially prepared from (-)-artemisin. This synthesis showcases its potential for large-scale production and application in various fields (Marco & Carda, 1987).
Pharmacological Potential in Traditional Medicine
- Ligusticum chuanxiong Hort, which contains umbellifolide, is known for its medicinal properties. Extensive research over the past decade highlights its role in cardiovascular and cerebrovascular effects, antioxidation, neuroprotection, antifibrosis, antinociception, anti-inflammation, and antineoplastic activity. This underscores the broad medicinal potential of umbellifolide-containing plants (Ran et al., 2011).
Transdermal Applications and Anti-inflammatory Properties
- A study developed a matrix film loaded with umbellifolide for transdermal application. The findings indicated enhanced transdermal permeation and significant anti-inflammatory potential, suggesting its application in topical therapeutic formulations (Telange et al., 2019).
Antioxidant Effects
- Umbellifolide has shown promising antioxidant effects in streptozotocin-induced diabetic rats, reducing lipid peroxidation and enhancing antioxidants' status. This indicates its potential use as a natural antioxidant agent in various health-related applications (Ramesh & Pugalendi, 2006).
Fluorogenic Substrates in Biochemical Assays
- Umbellifolide derivatives have been used as fluorogenic substrates for lipases and esterases in biochemical assays, showcasing its utility in laboratory research and diagnostics (Sicart et al., 2007).
Role in Membrane Fatty Acid Composition
- In studies involving diabetic rats, umbellifolide demonstrated a protective effect on membrane fatty acid composition, suggesting its potential role in managing diabetes-related complications (Ramesh et al., 2007).
Cosmetic Applications
- Research on Glehnia littoralis, which contains umbellifolide, indicated its potential in cosmetic applications, particularly for skin-whitening and anti-wrinkle properties (Choe et al., 2019).
Propiedades
Número CAS |
89026-40-4 |
|---|---|
Nombre del producto |
Umbellifolide |
Fórmula molecular |
C15H20O4 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
6-methyl-3-methylidene-6-(4-oxopentyl)-3a,4,7,7a-tetrahydro-1-benzofuran-2,5-dione |
InChI |
InChI=1S/C15H20O4/c1-9(16)5-4-6-15(3)8-12-11(7-13(15)17)10(2)14(18)19-12/h11-12H,2,4-8H2,1,3H3 |
Clave InChI |
MIRSLSRVCIOISZ-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCC1(CC2C(CC1=O)C(=C)C(=O)O2)C |
SMILES canónico |
CC(=O)CCCC1(CC2C(CC1=O)C(=C)C(=O)O2)C |
melting_point |
113°C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




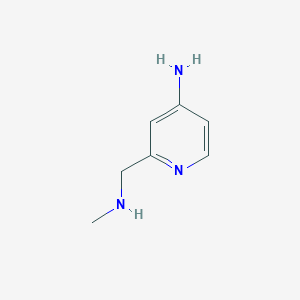
![2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B1661187.png)
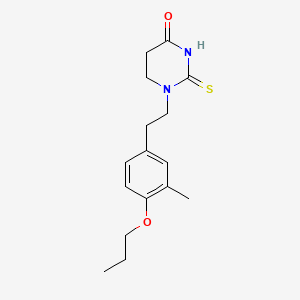
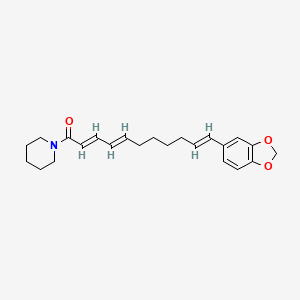
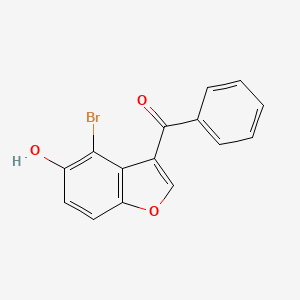
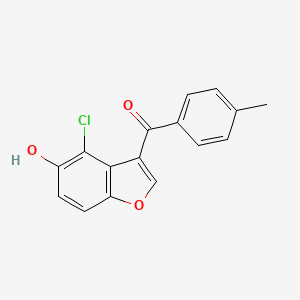
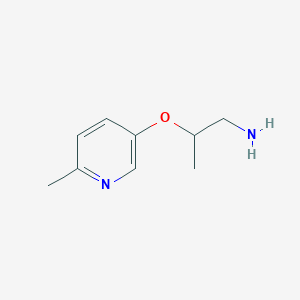

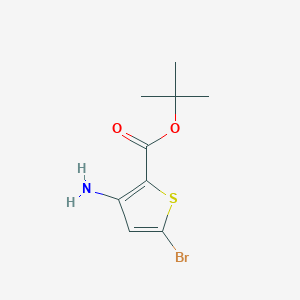

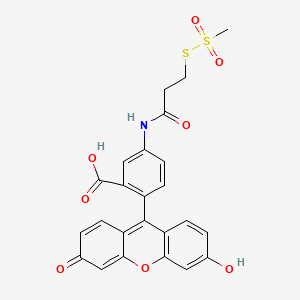
![N-Phenyl-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B1661203.png)
